![molecular formula C17H12Cl2N2O2S B2738137 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 477568-59-5](/img/structure/B2738137.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility and stability, are crucial for its applications. Unfortunately, the specific properties for “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” are not available in the current resources .Scientific Research Applications
Antimicrobial and Antifungal Applications
A study by Desai et al. (2013) synthesized a series of thiazole derivatives, including structures similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide, which showed promising in vitro antibacterial and antifungal activities against various Gram-positive and Gram-negative bacteria, as well as strains of fungi. This suggests potential therapeutic applications of these compounds in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant and Sedative-Hypnotic Activities
Faizi et al. (2017) explored the anticonvulsant activities of 4-thiazolidinone derivatives, which are structurally related to this compound. Their research found some compounds with considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, indicating a role for these compounds in developing new treatments for convulsive disorders (Faizi et al., 2017).
Inhibitory Effects on Enzymes
Bekircan et al. (2015) synthesized novel heterocyclic compounds starting from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which demonstrated significant inhibitory activity against lipase and α-glucosidase enzymes. These findings may contribute to the development of new therapeutic agents for diseases related to enzyme dysfunction (Bekircan, Ülker, & Menteşe, 2015).
Molecular Docking and Quantum Chemical Calculations
Viji et al. (2020) conducted a study on a compound structurally related to this compound, focusing on molecular docking and quantum chemical calculations to predict its biological effects. Their research indicated potential antimicrobial and anticancer activities based on the molecular interactions observed in the docking studies (Viji et al., 2020).
Anticancer Activity
Huang et al. (2020) synthesized and evaluated the antiproliferative activity of a compound with a similar structure to this compound against various cancer cell lines. Their findings demonstrated promising anticancer activity, highlighting the potential of these compounds in cancer therapy (Huang et al., 2020).
Mechanism of Action
Future Directions
The future research on “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide” and similar compounds could focus on further elucidating their properties, synthesis methods, and potential applications. This could include exploring their potential as pharmaceuticals, studying their reactivity, and developing safer and more efficient synthesis methods .
Properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-12-4-2-3-10(7-12)16(22)21-17-20-15(9-24-17)13-6-5-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILRMCBDTVMFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

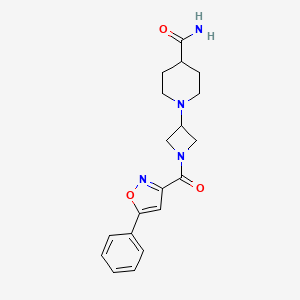
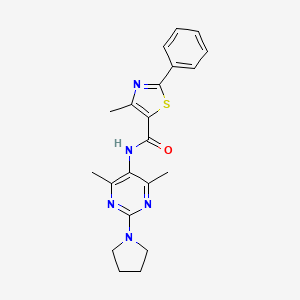

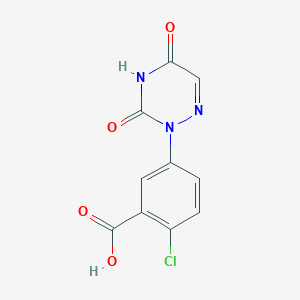
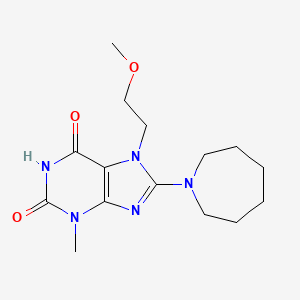
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-methylthiazole-4-carboxamide](/img/structure/B2738064.png)
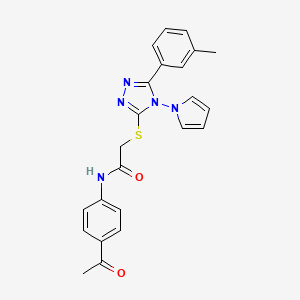
![2-[Methyl(thieno[3,2-d]pyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2738068.png)

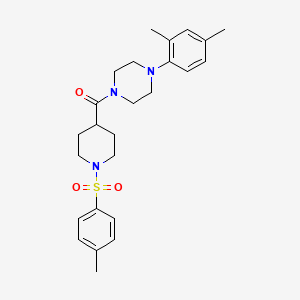
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2738074.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2738075.png)
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2738077.png)
